molecular formula C17H12BrClN4OS2 B2485203 5-bromo-2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 941900-99-8

5-bromo-2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2485203
CAS No.: 941900-99-8
M. Wt: 467.78
InChI Key: ZDKOIOIHFALFQZ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a sophisticated synthetic compound offered for research and development purposes. This benzamide derivative features a complex heterocyclic architecture incorporating a thiophene-substituted thiazolo[3,2-b][1,2,4]triazole moiety, a structural motif of significant interest in medicinal chemistry. Compounds within this structural class are frequently investigated as potent and selective modulators of pentameric ligand-gated ion channels (pLGICs), a family of receptors critical to neurological function . Research on analogous N-(thiazol-2-yl)-benzamide analogs has identified them as a novel class of selective negative allosteric modators (NAMs) for the Zinc-Activated Channel (ZAC), providing crucial tools for elucidating the physiological roles of this atypical and poorly understood receptor . The mechanism of action for related compounds suggests state-dependent inhibition and a potential binding site within the transmembrane and/or intracellular domains of the target receptor, leading to non-competitive antagonism of agonist-evoked signaling . This product is intended for use in biochemical research, high-throughput screening, and early-stage drug discovery, particularly for scientists exploring the pharmacology of ion channels and developing novel therapeutic agents for neurological disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN4OS2/c18-10-3-4-13(19)12(8-10)16(24)20-6-5-11-9-26-17-21-15(22-23(11)17)14-2-1-7-25-14/h1-4,7-9H,5-6H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKOIOIHFALFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound characterized by its unique structural features, which contribute to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H12BrClN4OS2C_{17}H_{12}BrClN_{4}OS_{2}, with a molecular weight of approximately 467.8 g/mol. The compound exhibits a complex structure that includes multiple heterocycles and substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₂BrClN₄OS₂
Molecular Weight467.8 g/mol
CAS Number941900-99-8

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions utilizing various reagents and conditions to achieve the desired heterocyclic structures. The synthesis process often includes the formation of thiazolo[3,2-b][1,2,4]triazole scaffolds known for their biological significance. For example, one study described a method using chloroacetic acid and aromatic aldehydes in a three-component reaction to yield related thiazolo compounds with notable biological activities .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Growth Inhibition : Studies have shown that related thiazolo compounds can inhibit the growth of Bcl-2-expressing human cancer cell lines with sub-micromolar IC₅₀ values. The most potent analogs demonstrated selective inhibition without affecting non-Bcl-2 expressing cell lines .
  • Mechanism of Action : The mechanism often involves the disruption of anti-apoptotic pathways mediated by Bcl-2 proteins. This suggests that the compound could serve as a lead for developing Bcl-2 inhibitors aimed at treating various cancers .

Antimicrobial and Antioxidant Activities

In addition to anticancer effects, compounds within the same structural class have been evaluated for antimicrobial and antioxidant activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against various bacteria and fungi. For instance, studies indicated effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus species .
  • Antioxidant Activity : Certain analogs demonstrated significant radical scavenging capabilities and metal chelation properties, indicating potential use in oxidative stress-related conditions .

Case Studies

  • Study on Anticancer Activity : A recent investigation into thiazolo compounds revealed that specific modifications at the C5 position significantly enhanced their anticancer properties. The study provided structure–activity relationship (SAR) data supporting these findings .
  • Evaluation of Antimicrobial Properties : Another study focused on various indole derivatives incorporated with triazole structures reported enhanced antimicrobial effects compared to standard drugs, showcasing the potential for developing new antimicrobial agents based on similar scaffolds .

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds related to thiazolo[3,2-b][1,2,4]triazole frameworks typically involves multi-step reactions that may include cyclization and functionalization processes. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazole have been synthesized using a combination of thiazole and triazole moieties through various methodologies such as:

  • Three-component reactions : These have been employed to create complex structures efficiently.
  • Cyclization reactions : Often utilized to form the bicyclic systems characteristic of these compounds.

Characterization techniques such as NMR spectroscopy and X-ray crystallography are crucial for confirming the structural integrity of synthesized compounds. For example, the molecular structure of related thiazolo derivatives has been elucidated through detailed crystallographic studies, revealing their planar configurations and interatomic distances indicative of double bonds within the bicyclic frameworks .

Biological Activities

The biological activities of 5-bromo-2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide are diverse and promising. The following sections detail its applications in various therapeutic areas:

Anticancer Activity

Compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold have been extensively studied for their anticancer properties. Research indicates that several derivatives exhibit potent activity against various cancer cell lines. For instance:

  • In vitro evaluations : Studies have shown that certain thiazolo derivatives can inhibit cancer cell proliferation effectively at micromolar concentrations without significant toxicity to normal cells .
  • Mechanisms of action : The anticancer effects are often attributed to the modulation of specific signaling pathways involved in cell growth and apoptosis.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Thiazolo derivatives have been explored as non-steroidal anti-inflammatory agents due to their ability to inhibit cyclooxygenase enzymes involved in inflammatory processes .

Antimicrobial Activity

Thiazolo derivatives also demonstrate antimicrobial properties against a range of pathogens. Their efficacy is linked to their ability to disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival .

Case Studies

Several case studies highlight the effectiveness of thiazolo derivatives in clinical and preclinical settings:

  • Case Study 1 : A series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and screened for anticancer activity against the NCI 60 cancer cell line panel. Notably, some compounds exhibited selective cytotoxicity towards leukemia cells while sparing normal cells .
  • Case Study 2 : A derivative was evaluated for its anti-inflammatory effects in animal models of arthritis. Results indicated a significant reduction in inflammation markers compared to control groups .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the benzamide ring serve as primary sites for nucleophilic substitution.

Reaction Site Reagents/Conditions Product Key Findings
C5-BromineAmines (e.g., NH₃, RNH₂)Substituted benzamide derivatives (e.g., 5-amino-2-chloro analogs) Bromine’s electronegativity facilitates SNAr (nucleophilic aromatic substitution) under basic conditions.
C2-ChlorineThiols or alkoxidesThioether or ether-linked derivativesChlorine substitution requires harsher conditions (e.g., Cu catalysis) .
  • Example : Reaction with pyrrolidine in DMF at 80°C replaces bromine with a pyrrolidine group, forming 5-pyrrolidinyl-2-chloro analogs.

Electrophilic Aromatic Substitution (EAS)

The thiophene and thiazolo-triazole rings undergo EAS due to their electron-rich nature.

Reaction Site Reagents Product Outcome
Thiophene C5 positionHNO₃/H₂SO₄ (nitration)Nitro-substituted thiophene derivativesNitration occurs regioselectively at the α-position of thiophene .
Thiazolo-triazole ringHalogens (e.g., Br₂)Halogenated thiazolo-triazole analogsBromination occurs at the electron-rich C5 position of the triazole.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings for structural diversification.

Reaction Type Catalyst/Reagents Product Yield Reference
Suzuki–Miyaura couplingPd(PPh₃)₄, arylboronic acidBiaryl derivatives60–75%
Buchwald–Hartwig aminationPd₂(dba)₃, XantphosAryl amine-functionalized analogs50–65%
  • Mechanistic Insight : Bromine’s moderate reactivity enables efficient oxidative addition to Pd(0) complexes .

Reductive Dehalogenation

Catalytic hydrogenation removes halogen substituents:

Substrate Conditions Product Selectivity
C5-BromineH₂ (1 atm), Pd/C, EtOHDe-brominated benzamide analogChlorine at C2 remains intact due to stronger C–Cl bond .

Cycloaddition and Ring-Opening Reactions

The thiazolo-triazole system undergoes cycloaddition with dipolarophiles:

Reaction Reagents Product Application
[3+2] CycloadditionAzides, Cu(I) catalystTriazolo-thiazole fused heterocyclesExpands scaffold complexity for medicinal chemistry .

Hydrolysis and Functional Group Interconversion

The benzamide’s carbonyl group reacts under acidic/basic conditions:

Reaction Conditions Product Notes
Amide hydrolysis6M HCl, refluxCarboxylic acid derivativeRetains thiazolo-triazole-thiophene moiety intact .

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions show enhanced pharmacological profiles:

Modified Site Biological Activity Structure-Activity Relationship (SAR)
C5-Bromine → NH₂Improved antitubercular activityAmino groups enhance hydrogen bonding with mycobacterial enzymes .
Thiophene nitrationIncreased anti-inflammatory effectsNitro groups modulate COX-2 inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its combination of a triazole-thiazole fused ring and thiophene substituent. Below is a comparative analysis with key analogs:

Compound Name / Structure Key Features Biological/Physicochemical Notes Evidence ID
Target Compound : 5-Bromo-2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide - Benzamide with Br (5), Cl (2)
- Thiazolo-triazole-thiophene ethyl linker
Likely enhanced enzyme inhibition due to fused heterocycles
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide - Thiazole-linked benzamide
- Cl, F substituents
Inhibits PFOR enzyme via amide-anion interaction
N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide - Thiazole with Br, phenyl
- Hydroxy, Cl substituents on benzamide
Increased solubility due to hydroxyl group
N-[2-(Methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide - Thiophene-thioether linker
- Methylphenylamino side chain
Patent: Potential antiviral or anticancer activity
5-Bromo-4-(thiophen-2-yl)thiazol-2-amine - Thiazole with Br, thiophene
- Lacks benzamide group
Possible precursor for functionalized derivatives

Key Observations:

Heterocyclic Diversity : The target compound’s thiazolo-triazole-thiophene system distinguishes it from simpler thiazole- or thiophene-containing analogs (e.g., ). Fused heterocycles often improve binding to hydrophobic enzyme pockets .

Halogen Effects : Bromo and chloro substituents are common in antimicrobial and anticancer agents. highlights that halogen placement (e.g., 5-Bromo in thiazole) enhances steric and electronic interactions .

Solubility and Bioavailability: Hydroxy or amino groups (e.g., ) improve solubility, whereas sulfur-rich linkers (e.g., thioethers in ) may affect metabolic stability. The target compound’s lack of polar groups could limit solubility but enhance membrane permeability.

Biological Activity : While direct data are absent, and suggest that similar benzamide-thiazole derivatives target enzymes (PFOR) or viral pathways . The thiophene moiety in the target compound may confer additional π-stacking interactions in binding .

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